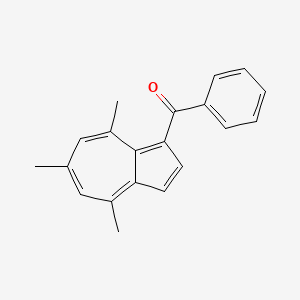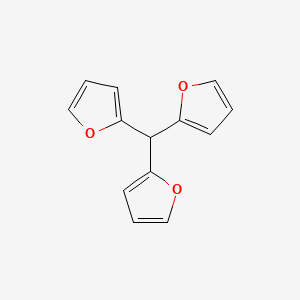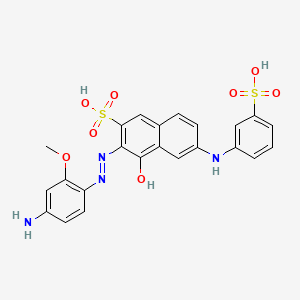
Butyl butyltolylphosphinodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl butyltolylphosphinodithioate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinodithioate group, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl butyltolylphosphinodithioate typically involves the reaction of butylphosphine with butyltolylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often conducted at elevated temperatures to facilitate the formation of the phosphinodithioate bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl butyltolylphosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the phosphinodithioate group to phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butyl or tolyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butyl butyltolylphosphinodithioate has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure allows for the stabilization of metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Mécanisme D'action
The mechanism of action of Butyl butyltolylphosphinodithioate involves its interaction with molecular targets such as enzymes and metal ions. The phosphinodithioate group can coordinate with metal centers, forming stable complexes that inhibit enzyme activity. This interaction disrupts the normal function of the enzyme, leading to its inhibition. The compound’s ability to form stable complexes with metal ions also underlies its use in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylphosphinodithioate: Similar in structure but lacks the tolyl group, resulting in different reactivity and applications.
Tolylphosphinodithioate: Contains the tolyl group but lacks the butyl group, leading to variations in its chemical behavior.
Butylphosphine: A simpler compound that lacks the dithioate group, making it less versatile in chemical reactions.
Uniqueness
Butyl butyltolylphosphinodithioate is unique due to the presence of both butyl and tolyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Propriétés
| 74039-77-3 | |
Formule moléculaire |
C15H25PS2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
butyl-butylsulfanyl-(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H25PS2/c1-4-6-12-16(17,18-13-7-5-2)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
Clé InChI |
NLNUBMIHARNEOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=S)(C1=CC=CC=C1C)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)






